Rofenaid
Description
Structure
2D Structure
Properties
CAS No. |
9088-15-7 |
|---|---|
Molecular Formula |
C26H32N8O6S |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
ADIRUHPHKMZNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
Chemical and Structural Basis of Rofenaid
Constituent Active Pharmaceutical Ingredients
Rofenaid is composed of Sulfadimethoxine (B1681780), a sulfonamide, and Ormetoprim (B1677490), a diaminopyrimidine. auburn.edu These two classes of compounds target different steps in the essential folic acid synthesis pathway in bacteria, leading to a synergistic inhibitory effect. oup.comrooyandarou.com
Sulfadimethoxine: Structural Class and Role
Sulfadimethoxine is classified as a long-acting sulfonamide antibiotic. wikipedia.orgdrugs.com Its chemical structure includes a sulfanilamide (B372717) moiety linked to a 2,6-dimethoxypyrimidine ring system through a sulfonamide bridge. drugs.com This structure is analogous to para-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis. wikipedia.orgpatsnap.commsdvetmanual.com
Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.comchemicalbook.com This enzyme is responsible for combining PABA with pteridine (B1203161) diphosphate (B83284) to form dihydropteroate, a precursor to folic acid. patsnap.comchemicalbook.com By mimicking PABA, sulfadimethoxine binds to the active site of DHPS, preventing the enzyme from utilizing PABA and thus inhibiting the synthesis of dihydropteroate. patsnap.comchemicalbook.com This disruption in the folic acid pathway ultimately hinders bacterial DNA and RNA synthesis, leading to a bacteriostatic effect, which inhibits bacterial growth and multiplication. patsnap.comchemicalbook.com
Ormetoprim: Structural Class and Role
Ormetoprim is a synthetic antimicrobial agent belonging to the diaminopyrimidine class. msdvetmanual.comontosight.aibiologydiscussion.com Its chemical name is 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine. nih.govwikipedia.org Ormetoprim is structurally related to trimethoprim (B1683648), another diaminopyrimidine. biologydiscussion.com
Ormetoprim functions by inhibiting the enzyme dihydrofolate reductase (DHFR). ontosight.aiwikipedia.orgcellagentech.com DHFR is essential for the reduction of dihydrofolic acid to tetrahydrofolic acid, which is the active form of folic acid. wikipedia.orgcellagentech.com Tetrahydrofolate is a critical coenzyme required for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for bacterial DNA replication and cell division. patsnap.commsdvetmanual.com By inhibiting DHFR, ormetoprim prevents the formation of tetrahydrofolate, thereby blocking bacterial DNA synthesis and proliferation. patsnap.comontosight.ai
Synergistic Formulation Ratios
The combination of sulfadimethoxine and ormetoprim in this compound is designed to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities of the two compounds. smolecule.combiologydiscussion.com This synergy arises from their sequential blockade of the folic acid synthesis pathway. Sulfadimethoxine inhibits an earlier step (DHPS), while ormetoprim inhibits a later step (DHFR). oup.comrooyandarou.com This dual inhibition effectively shuts down the pathway, leading to a more potent antibacterial effect and reducing the likelihood of resistance development compared to using either drug alone. biologydiscussion.compoultrydvm.com
Sulfadimethoxine to Ormetoprim Ratio in Standard Formulations (e.g., 5:3)
A common ratio of sulfadimethoxine to ormetoprim in this compound formulations is 5:3. smolecule.comresearchgate.netresearchgate.net This ratio has been reported as being highly effective as an anticoccidial and antibacterial agent in poultry. researchgate.net For instance, a Type A Medicated Article of this compound contains sulfadimethoxine and ormetoprim in amounts that correspond to a 5:3 ratio in the final feed concentration (e.g., 113.5 grams of sulfadimethoxine and 68.1 grams of ormetoprim per pound of premix). zoetisus.comfda.gov This ratio is considered a standard for certain applications, particularly in poultry. zoetisus.comfda.govzoetisus.com
Here is a representation of the standard 5:3 ratio:
| Component | Ratio Part |
| Sulfadimethoxine | 5 |
| Ormetoprim | 3 |
Variation in Ratios for Specific Applications (e.g., 5:1 in aquaculture)
While the 5:3 ratio is common, variations exist for specific applications, such as in aquaculture, where a 5:1 ratio of sulfadimethoxine to ormetoprim is frequently used. oup.commdpi.comresearchgate.net This 5:1 ratio is approved for use in certain fish species for treating bacterial infections. oup.com Studies in hybrid striped bass have investigated the pharmacokinetics of sulfadimethoxine and ormetoprim administered in a 5:1 ratio. researchgate.netmedchemexpress.com The 5:1 ratio is maintained in medicated feed pellets for aquaculture to optimize therapeutic outcomes and minimize the risk of under- or overdosing. mdpi.com
Here is a representation of the 5:1 ratio used in some applications:
| Component | Ratio Part |
| Sulfadimethoxine | 5 |
| Ormetoprim | 1 |
Research has indicated that while other ratios might show slightly lower fractional inhibitory concentration (FIC) values in in vitro studies, pharmacokinetic considerations often favor the 5:1 ratio for certain applications. fda.gov
Fundamental Chemical Reactivity Relevant to Biological Systems
The chemical reactivity of sulfadimethoxine and ormetoprim is relevant to their behavior and fate in biological systems and the environment.
Sulfadimethoxine, a sulfonamide, contains functional groups that can participate in various chemical reactions. The sulfonamide group and the aromatic amino group can undergo ionization depending on the pH of the environment, influencing its solubility and distribution in tissues and body fluids. drugs.commsdvetmanual.comsolubilityofthings.com Sulfonamides are generally weak organic acids. biologydiscussion.com Sulfadimethoxine can also undergo metabolic transformations in biological systems, although the extent and nature of these reactions can vary by species. biologydiscussion.com For instance, in dogs, sulfadimethoxine is not acetylated to the same extent as in most other animals. zoetisus.com The compound can also be subject to oxidation, potentially forming sulfone derivatives, and the aromatic ring can undergo substitution reactions. smolecule.com
Ormetoprim, a diaminopyrimidine, is a basic compound. msdvetmanual.com Its chemical structure allows for potential reduction reactions. smolecule.com Like sulfadimethoxine, its ionization state is influenced by pH, affecting its distribution. msdvetmanual.com Ormetoprim tends to accumulate in more acidic environments. msdvetmanual.com Its metabolism primarily involves hepatic oxidation. biologydiscussion.com
The stability of these compounds in different environments is also a factor. Studies have shown that sulfadimethoxine and ormetoprim can be relatively stable in aquatic environments under varying conditions of salinity and pH. researchgate.netvin.com However, temperature can influence sulfadimethoxine concentration in aquatic phases, with lower temperatures potentially causing a decrease in concentration, which can be reversed by warming. researchgate.netvin.com Ormetoprim concentrations appear to be more stable across different temperatures tested in aquatic environments. researchgate.netvin.com The presence of certain materials like bentonite (B74815) clay can affect the disposition of ormetoprim in aquatic systems, suggesting potential interactions with environmental matrices. vin.com
The mechanism of action involving the inhibition of bacterial enzymes (DHPS and DHFR) is a key aspect of their chemical reactivity within biological systems. They bind to the active sites of these enzymes, interfering with their catalytic activity. patsnap.comchemicalbook.com
Molecular and Cellular Mechanisms of Action
Sulfadimethoxine's Interference with Folic Acid Biosynthesis
Sulfadimethoxine (B1681780), a sulfonamide, acts early in the folic acid synthesis pathway. wikipedia.orgpurdue.edu It is structurally similar to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthetase (DHPS). purdue.edupatsnap.comveteriankey.comdrugbank.comnih.gov
Sulfadimethoxine functions as a competitive inhibitor of DHPS. purdue.edupatsnap.compharmaffiliates.comguidetopharmacology.org This enzyme is responsible for catalyzing the condensation of PABA with pteridine (B1203161) diphosphate (B83284) to form dihydropteroate, a key intermediate in the synthesis of dihydrofolic acid. veteriankey.compatsnap.com By binding to the active site of DHPS, sulfadimethoxine prevents the natural substrate, PABA, from binding and undergoing the necessary reaction. patsnap.compatsnap.com This blockade effectively halts the production of dihydropteroate. patsnap.compatsnap.com
The structural resemblance between sulfadimethoxine and PABA is the basis for its competitive antagonism. purdue.edupatsnap.comnih.govcreative-diagnostics.com Sulfadimethoxine competes with PABA for access to the same binding site on the DHPS enzyme. purdue.edupatsnap.compatsnap.com The presence of sulfadimethoxine at this site prevents the enzymatic conversion of PABA into dihydropteroate, thereby disrupting the initiation of the folic acid synthesis pathway. patsnap.compatsnap.com
Inhibition of Dihydropteroate Synthetase
Ormetoprim's Inhibition of Dihydrofolate Reductase
Ormetoprim (B1677490), a diaminopyrimidine, acts at a subsequent step in the folic acid synthesis pathway compared to sulfadimethoxine. wikipedia.orgpurdue.eduveteriankey.com Its primary target is the enzyme dihydrofolate reductase (DHFR). veteriankey.comcellagentech.comontosight.aiontosight.aiwikipedia.org
DHFR is essential for reducing dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). veteriankey.comcellagentech.com THF is the biologically active form of folic acid and is a crucial coenzyme in various metabolic processes, particularly the transfer of one-carbon units. purdue.edu Ormetoprim potentently inhibits bacterial DHFR, thereby blocking the conversion of DHF to THF. purdue.eduveteriankey.comcellagentech.com This inhibition disrupts the regeneration of the essential THF pool within the bacterial cell. purdue.edupatsnap.com
Disruption of Tetrahydrofolic Acid Synthesis
Synergistic Potentiation of Antimicrobial Activity
The combination of sulfadimethoxine and ormetoprim in Rofenaid results in a synergistic effect, meaning their combined activity is greater than the sum of their individual activities. purdue.edunih.govveteriankey.comontosight.ai This potentiation arises from the sequential blockade of the folic acid synthesis pathway. purdue.edunih.govveteriankey.com Sulfadimethoxine inhibits the initial step involving DHPS, reducing the production of dihydropteroate and subsequently DHF. purdue.edupatsnap.comveteriankey.compatsnap.com Ormetoprim then inhibits the reduction of the remaining DHF to THF by targeting DHFR. purdue.eduveteriankey.comcellagentech.com By blocking two critical, sequential steps in the same essential pathway, the combination effectively and significantly depletes the bacterial cell of THF. purdue.edunih.gov This dual blockade is often bactericidal (killing bacteria) whereas the individual components may only be bacteriostatic. purdue.edu The synergistic effect broadens the spectrum of activity and can be effective against some organisms that are resistant to sulfonamides alone. nih.govveteriankey.com
Research findings have demonstrated this synergistic activity. For example, studies have shown that the combination of sulfadimethoxine and ormetoprim exhibits enhanced in vitro and in vivo activity compared to either compound used alone. nih.gov This potentiation leads to a reduction in the minimum inhibitory concentration (MIC) for each drug against susceptible bacteria. nih.gov The optimal ratio of sulfadimethoxine to ormetoprim for potentiation has been studied, with a ratio of 20:1 reported as optimal in some research, although a 5:1 mixture is commonly used pharmaceutically. wikipedia.org
Data illustrating the synergistic effect might be presented in tables showing the MIC values of sulfadimethoxine and ormetoprim alone and in combination against various bacterial strains.
| Bacterial Species | Sulfadimethoxine MIC Alone (µg/mL) | Ormetoprim MIC Alone (µg/mL) | Combination (5:1 Ratio) MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | X | Y | Z (where Z < X and Z < Y) | Synergistic |
| Escherichia coli | A | B | C (where C < A and C < B) | Synergistic |
| Proteus mirabilis | D | E | F (where F < D and F < E) | Synergistic |
| Klebsiella spp. | G | H | I (where I < G and I < H) | Synergistic |
Note: The values in this table are illustrative examples to demonstrate the concept of synergy and would require specific research data for accurate representation.
This sequential inhibition of the folic acid pathway is a well-established mechanism for achieving synergistic antimicrobial effects with combinations of sulfonamides and diaminopyrimidines. purdue.eduveteriankey.com
Sequential Enzyme Blockade in Folate Metabolism
The mechanism of action of this compound involves a sequential blockade of two key enzymes in the folic acid synthesis pathway. Sulfadimethoxine, a sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase. wikipedia.orgpurdue.eduveteriankey.com This enzyme is responsible for the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, an early precursor to folic acid. wikipedia.orgpurdue.eduveteriankey.com By mimicking PABA, sulfadimethoxine binds to the active site of dihydropteroate synthase, preventing the synthesis of dihydropteroic acid and subsequently dihydrofolic acid (DHF). wikipedia.orgpurdue.eduveteriankey.comshtrifecta.com
Ormetoprim, a diaminopyrimidine, targets a later step in the pathway by inhibiting dihydrofolate reductase (DHFR). nih.govmerckvetmanual.compurdue.eduontosight.ai This enzyme is essential for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), the biologically active form of folate. purdue.eduveteriankey.comveteriankey.com Ormetoprim binds to bacterial DHFR with a much higher affinity than to mammalian DHFR, selectively inhibiting this crucial step in microbial folate metabolism. purdue.edu
Thus, the combination of sulfadimethoxine and ormetoprim creates a sequential blockade: sulfadimethoxine inhibits the de novo synthesis of DHF, while ormetoprim prevents the conversion of existing DHF to THF. purdue.edushtrifecta.com This dual inhibition effectively depletes the microorganism's stores of tetrahydrofolic acid, halting the synthesis of essential nucleic acids required for growth and replication. purdue.eduveteriankey.compurdue.edu
Transition from Bacteriostatic to Bactericidal Effects
Individually, sulfonamides like sulfadimethoxine are typically considered bacteriostatic agents. nih.govshtrifecta.com They inhibit bacterial growth by preventing folic acid synthesis, but this effect can be overcome if the bacteria can utilize pre-formed folate from their environment or if the concentration of PABA increases. merckvetmanual.com Similarly, ormetoprim alone may also be primarily bacteriostatic. purdue.edu
However, when sulfadimethoxine and ormetoprim are combined, their sequential blockade of the folate pathway results in a synergistic effect that is often bactericidal against susceptible organisms. merckvetmanual.comveteriankey.compurdue.edurooyandarou.com The simultaneous inhibition of two consecutive steps in the same essential pathway overwhelms the microorganism's ability to synthesize the necessary folate coenzymes, leading to a more profound and irreversible disruption of metabolism and ultimately cell death. merckvetmanual.comveteriankey.compurdue.edu This synergistic interaction means that the combined effect is greater than the sum of the effects of each drug used alone. nih.govveteriankey.comrooyandarou.com
Enhanced Broad-Spectrum Activity of the Combined Agents
The combination of sulfadimethoxine and ormetoprim in this compound provides a broader spectrum of antimicrobial activity compared to either drug used individually. nih.govveteriankey.competcoach.co This enhanced coverage is a direct result of the synergistic interaction and the targeting of two distinct enzymes in the folate synthesis pathway. nih.govveteriankey.com
The combined action is effective against a range of Gram-positive and Gram-negative bacteria, as well as certain protozoa. shtrifecta.comrooyandarou.com For example, sulfadimethoxine/ormetoprim has demonstrated effectiveness against various strains of Streptococcus, Staphylococcus, Escherichia coli, Klebsiella, Proteus, and Salmonella. nih.govshtrifecta.com It is also used against protozoal infections like coccidiosis. wikipedia.orgsmolecule.comshtrifecta.com The potentiation achieved by combining the two drugs can also increase activity against some organisms that may be less susceptible or even resistant to sulfonamides alone. nih.govveteriankey.com
The following table summarizes the key mechanisms:
| Mechanism | Sulfadimethoxine Action | Ormetoprim Action | Combined Effect (this compound) |
| Folate Synthesis Pathway Inhibition | Inhibits dihydropteroate synthase (PABA to DHF) wikipedia.orgpurdue.edu | Inhibits dihydrofolate reductase (DHF to THF) merckvetmanual.compurdue.edu | Sequential blockade of folate synthesis purdue.edushtrifecta.com |
| Bacteriostatic/Bactericidal Effect | Bacteriostatic alone nih.govshtrifecta.com | Bacteriostatic alone purdue.edu | Synergistically bactericidal merckvetmanual.comveteriankey.compurdue.edurooyandarou.com |
| Spectrum of Activity | Effective against a range of bacteria and some protozoa | Effective against bacteria and protozoa ontosight.ai | Enhanced broad-spectrum activity against bacteria & protozoa nih.govveteriankey.competcoach.co |
Biological Efficacy and Pathogen Susceptibility Spectrum
Efficacy Against Protozoan Parasites (Coccidia)
Rofenaid, as a combination of sulfadimethoxine (B1681780) and ormetoprim (B1677490), has demonstrated efficacy against various Eimeria species, the causative agents of coccidiosis in several avian species researchgate.netnih.govzoetisus.com. The anticoccidial activity of sulfonamides, like sulfadimethoxine, is primarily directed against the second asexual cycle of the Eimeria life cycle nih.gov. The combination with ormetoprim is reported to have synergistic anticoccidial activity researchgate.netbionames.org.
Avian Eimeria Species in Chickens
This compound is indicated as an aid in the prevention of coccidiosis in broiler and replacement chickens caused by several key Eimeria species zoetisus.comzoetisus.com.
Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati
Studies have investigated the efficacy of the sulfadimethoxine-ormetoprim combination against these Eimeria species in chickens zoetisus.combionames.orgzoetisus.com. For instance, this compound has been shown to protect chickens against cecal coccidiosis caused by Eimeria tenella bionames.org. Research indicates that this combination exhibits anticoccidial activity against E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti nih.gov. While E. mivati is also listed as an indication for this compound use in chickens, detailed efficacy data specifically for E. mivati in the provided search results are less prominent compared to other species like E. tenella or E. acervulina zoetisus.comzoetisus.com.
One study evaluated the efficacy of this compound against sensitive and resistant strains of Eimeria tenella bionames.org. The results, expressed as Anticoccidial Indices, indicated that this compound protected chickens against infections initiated by a drug-sensitive strain of E. tenella bionames.org. No cross-resistance was observed with 13 strains resistant to other anticoccidials bionames.org. However, a strain of Eimeria tenella serially propagated in chickens receiving this compound did develop resistance to the compound and showed cross-resistance to robenidine (B1679493) bionames.org.
Research has also highlighted the synergistic anticoccidial activity of the sulfadimethoxine-ormetoprim combination in chickens researchgate.netbionames.org.
Avian Eimeria Species in Turkeys
This compound is also indicated as an aid in the prevention of coccidiosis in turkeys caused by specific Eimeria species zoetisus.comzoetisus.com.
Eimeria adenoeides, E. gallopavonis, and E. meleagrimitis
The efficacy of this compound against these Eimeria species in turkeys has been reported researchgate.netzoetisus.comzoetisus.comzootecnicainternational.com. Studies have shown that this compound demonstrated anticoccidial efficacy against E. adenoeides, E. gallopavonis, and E. meleagrimitis researchgate.net. Research indicates that the addition of high levels of folic acid to the feed did not affect this compound's anticoccidial efficacy against these species in turkeys, suggesting the absence of a blocking effect by folic acid researchgate.net.
These three species are considered among the most pathogenic Eimeria species infecting turkeys and have been identified in major turkey producing regions zootecnicainternational.com.
Eimeria Species in Chukar Partridges
This compound is indicated for the prevention of coccidiosis caused by specific Eimeria species in chukar partridges zoetisus.comzoetisus.comfda.govgovinfo.gov.
Eimeria kofoidi and E. legionensis
Studies have demonstrated the effectiveness of this compound in preventing coccidiosis in chukar partridges caused by Eimeria kofoidi and Eimeria legionensis researchgate.netnih.govfda.govgovinfo.govallenpress.comnih.gov. Research indicates that this compound was highly effective against E. kofoidi in experimental infections in chukars, reducing lesion scores and improving weight gains compared to infected controls allenpress.comnih.gov. Similarly, this compound has been found effective against E. legionensis fda.govgovinfo.gov.
One study specifically noted that this compound was effective in preventing coccidiosis in chukar partridges, significantly reducing mortality in severe infections and eliminating it in less severe cases nih.gov. In these less severe infections, this compound also provided protection against the depression in weight gain typically observed in unmedicated chukars nih.gov.
Field isolates from natural outbreaks in chukar partridges have identified E. kofoidi and E. legionensis as the prevalent species, and this compound has shown efficacy against these isolates allenpress.comnih.gov.
Intended Interactive Data Tables:
Below is a representation of data points discussed, intended for presentation in interactive data tables.
Table 1: Efficacy of this compound Against Eimeria tenella Strains in Chickens
| Strain Type | Anticoccidial Index (Example Data) | Control Level (Based on Index) |
| Sensitive Strain | >180 | Good control |
| Resistant Strain 1 | <160 | Poor control |
| Resistant Strain 2 | 160-179 | Moderate control |
| Resistant Strain 3 | >180 | Good control |
Note: Anticoccidial Index interpretation: <160 = poor control; 160-179 = moderate control; above 180 = good control. bionames.org
Table 2: Efficacy of this compound Against Eimeria kofoidi in Chukar Partridges
| Treatment Group | Weight Gain (% of Unmedicated Uninfected) (Example Data) | Cecal Lesion Score Reduction (%) (Example Data) | Fecal Score Reduction (%) (Example Data) | Efficacy Level |
| Infected Unmedicated | 48% | 0% | 0% | Poor |
| This compound-medicated | >100% | 50-100% | 50% | Highly effective allenpress.com |
Table 3: Efficacy of this compound Against Turkey Eimeria Species
| Eimeria Species | Efficacy Reported | Notes |
| Eimeria adenoeides | Effective | Efficacy not affected by high folic acid levels researchgate.net. |
| Eimeria gallopavonis | Effective | Efficacy not affected by high folic acid levels researchgate.net. |
| Eimeria meleagrimitis | Effective | Efficacy not affected by high folic acid levels researchgate.net. |
Broader Antiprotozoal Activity (e.g., Pneumocystis carinii, Toxoplasma)
While this compound is primarily recognized for its efficacy against Eimeria species causing coccidiosis in poultry smolecule.comzoetisus.combionames.org, its components, particularly the sulfonamide and diaminopyrimidine classes, have demonstrated activity against other protozoa. Sulfonamides and diaminopyrimidines, such as trimethoprim (B1683648) and ormetoprim, inhibit the synthesis of folic acid, a pathway essential for the survival of many protozoa and bacteria. msdvetmanual.comveteriankey.com Combinations of sulfonamides and diaminopyrimidines have shown efficacy against Pneumocystis carinii (now Pneumocystis jirovecii) and Toxoplasma species. msdvetmanual.comveteriankey.com For instance, a combination of sulfamethoxazole (B1682508) and trimethoprim has been effective in the prevention and treatment of Pneumocystis carinii pneumonia in experimental models and in humans. nih.govnih.gov Similarly, sulfonamides alone and in combination with diaminopyrimidines like ormetoprim have activity against Toxoplasma spp. and coccidia. msdvetmanual.comveteriankey.com
Efficacy Against Bacterial Pathogens
This compound demonstrates efficacy against a range of Gram-negative bacterial pathogens relevant to poultry health. zoetisus.comzoetisus.com The combination of sulfadimethoxine and ormetoprim provides a synergistic effect, enhancing the antibacterial action. smolecule.comnih.govmsdvetmanual.com
Gram-Negative Bacterial Pathogens
Haemophilus gallinarum (Infectious Coryza)
This compound is indicated as an aid in the prevention of bacterial infections caused by Haemophilus gallinarum (infectious coryza) in chickens. zoetisus.comzoetisus.compoultryproducer.com Studies have investigated the efficacy of sulfonamides, including sulfadimethoxine, against H. gallinarum. researchgate.netymaws.com The combination of sulfadimethoxine and ormetoprim has shown enhanced broad-spectrum antibacterial activity. researchgate.net In vitro studies have indicated that a combination of sulfamonomethoxine (B1681783) and ormetoprim was more susceptible against H. paragallinarum (formerly H. gallinarum) strains compared to individual components or other antibiotics. koreascience.kr
Escherichia coli (Colibacillosis)
This compound is indicated as an aid in the prevention and control of bacterial infections caused by Escherichia coli (colibacillosis) in chickens and ducks. zoetisus.comzoetisus.comecfr.govdrugs.com Research has demonstrated the prophylactic and therapeutic activity of this compound against experimentally induced Escherichia coli airsac infection in chickens. nih.govcabidigitallibrary.orgtandfonline.com In these studies, this compound at a 0.02% dose level in feed was found to be effective, with its activity comparing favorably to other treatments. nih.govcabidigitallibrary.org While one study in ducklings indicated that a mixture of sulfadimethoxine and ormetoprim was ineffective against E. coli researchgate.net, other research in ducklings showed that this compound at various levels in feed either prevented or reduced mortality, gross lesions, and bacterial isolations associated with E. coli infections. nih.gov Weight gain and feed conversion in infected this compound-medicated ducklings were also reported to be superior in some trials. nih.gov Sulfadimethoxine alone has also been shown to reduce the enumeration of E. coli in small-scale poultry farming. ccsenet.org
Here is a summary of research findings on this compound's efficacy against Escherichia coli in ducklings:
| Pathogen | This compound Level in Feed | Outcome | Reference |
| E. coli | 0.02% to 0.08% | Prevented or reduced mortality, gross lesions, and bacterial isolations | nih.gov |
| E. coli | Not specified | Ineffective (in one study) | researchgate.net |
Pasteurella multocida (Fowl Cholera)
This compound is indicated for the prevention and control of bacterial infections caused by Pasteurella multocida (fowl cholera) in chickens, turkeys, and ducks. zoetisus.comzoetisus.compoultryproducer.comecfr.govdrugs.com Studies have evaluated the efficacy of this compound against P. multocida in turkeys. researchgate.netresearchgate.netcapes.gov.br this compound at various concentrations in feed has been shown to significantly increase the livability of turkeys experimentally infected with P. multocida. researchgate.netcapes.gov.br For example, in studies evaluating this compound against the cranial form of fowl cholera in turkeys, concentrations of 0.04%, 0.02%, and 0.01% in feed significantly increased livability compared to non-medicated controls. researchgate.net Another study in turkeys showed that this compound at 0.02% and 0.01% active drug in feed was highly effective in preventing mortality and morbidity from P. multocida. researchgate.net In ducks, this compound is indicated for the control of P. multocida, including in breeding ducks. zoetisus.comecfr.govdrugs.com While one study in ducklings suggested the drug mixture was ineffective against P. anatipestifer and E. coli, it markedly lowered mortality in ducklings infected with P. multocida. researchgate.net
Here is a summary of research findings on this compound's efficacy against Pasteurella multocida:
| Animal | This compound Concentration in Feed | Outcome | Reference |
| Turkeys | 0.04%, 0.02%, 0.01% | Significantly increased livability in experimentally induced fowl cholera. | researchgate.netcapes.gov.br |
| Turkeys | 0.02%, 0.01% | Highly effective in preventing mortality and morbidity. | researchgate.net |
| Ducklings | Not specified | Markedly lowered mortality (in one study, alongside ineffectiveness against P. anatipestifer and E. coli). | researchgate.net |
Riemerella anatipestifer
This compound is indicated as an aid in the control of bacterial infections due to Riemerella anatipestifer (strains 2, 3 & 4) in ducks. zoetisus.comecfr.govdrugs.com A combination of sulfadimethoxine and ormetoprim, when administered at levels ranging from 0.02% to 0.12% in feed, has been shown to prevent or reduce mortality and gross lesions in experimentally exposed ducks. nih.govvemedim.com One study specifically on this compound in ducklings infected with P. anatipestifer (an older name for R. anatipestifer) reported that levels from 0.02% to 0.12% in feed either prevented or reduced mortality, gross lesions, and bacterial isolations. nih.gov
Here is a summary of research findings on this compound's efficacy against Riemerella anatipestifer:
| Animal | This compound Level in Feed | Outcome | Reference |
| Ducks | 0.02% to 0.12% | Prevented or reduced mortality and gross lesions in experimental exposure. | vemedim.com |
| Ducklings | 0.02% to 0.12% | Prevented or reduced mortality, gross lesions, and bacterial isolations. | nih.gov |
Salmonella species (e.g., Salmonella typhimurium)
Sulfadimethoxine, a component of this compound, has been shown to be effective against Salmonella species nih.govscbt.com. Studies have investigated the efficacy of this compound against Salmonella typhimurium. In one study, administration of this compound-40 at 0.02% in feed to chickens experimentally infected with Salmonella typhimurium resulted in reduced colonization and shedding of the bacteria compared to unmedicated chickens researchgate.netresearchgate.net. The antibacterial sensitivity pattern of S. typhimurium isolates did not change after 56 days of exposure to this compound researchgate.netresearchgate.net. The combination of sulfadimethoxine and ormetoprim is listed as being effective against Salmonella in general poultrydvm.comnih.govzoetisus.com.
Klebsiella, Proteus, Shigella
The combination of sulfadimethoxine and ormetoprim has demonstrated in vitro activity against Klebsiella, Proteus, and Shigella species poultrydvm.comnih.govzoetisus.com. Sulfadimethoxine alone is also reported to be effective against these genera nih.govscbt.com. Most strains of these organisms were found to be susceptible to the sulfadimethoxine/ormetoprim combination in vitro zoetisus.com. Proteus mirabilis is specifically mentioned as being susceptible to sulfadimethoxine/ormetoprim for the treatment of urinary tract infections in dogs nih.govnih.govzoetisus.com.
Gram-Positive Bacterial Pathogens
This compound and its active components are also effective against a variety of Gram-positive bacteria poultrydvm.comnih.govzoetisus.commerckvetmanual.comscbt.com.
Staphylococcus species
Staphylococcus species are generally susceptible to sulfadimethoxine nih.govscbt.com. The combination of sulfadimethoxine and ormetoprim shows enhanced activity against Staphylococcus species, including some sulfonamide-resistant strains nih.govnih.govzoetisus.com. Staphylococcus aureus and Staphylococcus spp. are indicated as susceptible to sulfadimethoxine/ormetoprim for the treatment of skin and soft tissue infections (wounds and abscesses) and urinary tract infections in dogs nih.govnih.govzoetisus.comfda.gov. Studies evaluating the efficacy of potentiated sulfonamides, including sulfadimethoxine-ormetoprim, in treating canine pyoderma caused by coagulase-positive Staphylococcus species have shown positive results nih.govresearchgate.net.
Streptococcus species
Streptococcus species are also generally susceptible to sulfadimethoxine nih.govscbt.com. The potentiated combination of sulfadimethoxine and ormetoprim exhibits increased activity against Streptococcus species, including some sulfonamide-resistant strains nih.govnih.govzoetisus.com. Research has specifically investigated the therapeutic efficacy of sulfadimethoxine-ormetoprim against Streptococcus agalactiae infection in Nile tilapia fry. A study demonstrated that oral administration of sulfadimethoxine-ormetoprim medicated feed significantly increased the survival rate of tilapia fry experimentally infected with S. agalactiae chula.ac.thcabidigitallibrary.orgproquest.com.
Corynebacterium and Nocardia
Corynebacterium and Nocardia species are included in the spectrum of bacteria susceptible to sulfadimethoxine and potentiated sulfonamides zoetisus.commerckvetmanual.comscbt.com. The combination of sulfadimethoxine and ormetoprim has shown increased activity against Corynebacterium strains zoetisus.com. Sulfonamides have long been considered a primary treatment for nocardiosis, and Nocardia species are listed as susceptible to sulfadimethoxine scbt.commedscape.comnih.gov.
Clostridium species
Clostridium species are also listed among the organisms susceptible to sulfadimethoxine and the combination of sulfadimethoxine and ormetoprim poultrydvm.comnih.govzoetisus.commerckvetmanual.com. While specific detailed research findings on the efficacy against Clostridium species within the context of this compound were not extensively detailed in the provided search results, the inclusion of this genus in the reported susceptibility spectrum indicates its general susceptibility to this antimicrobial combination poultrydvm.comnih.govzoetisus.commerckvetmanual.com.
Therapeutic and Prophylactic Applications in Animal Health
This compound is indicated for use in various poultry species, including broiler and replacement chickens, turkeys, ducks, and chukar partridges, for both the prevention and control of specific diseases drugs.com. Its applications primarily target coccidiosis and bacterial infections smolecule.comzoetisus.com.
Coccidiosis Prevention:
This compound is effective as an aid in the prevention of coccidiosis in chickens caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati drugs.comzoetisus.com. In turkeys, it aids in the prevention of coccidiosis caused by Eimeria adenoeides, E. gallopavonis, and E. meleagrimitis drugs.comzoetisus.com. For chukar partridges, this compound is indicated for the prevention of coccidiosis caused by Eimeria kofoidi and E. legionensis drugs.comfda.govnih.gov.
Research has demonstrated the efficacy of this compound in preventing coccidiosis. Studies in chukar partridges showed that specific levels of sulfadimethoxine and ormetoprim in the feed were effective in preventing coccidiosis, significantly reducing mortality in severe infections and eliminating it in less severe cases nih.gov. These levels also protected against weight gain depression observed in unmedicated birds nih.gov.
An example of efficacy data in chickens against Eimeria tenella is presented in the table below, showing Anticoccidial Indices for this compound against sensitive and resistant strains bionames.org. An Anticoccidial Index above 180 generally indicates good control bionames.org.
| Strain Type | Anticoccidial Index |
| Sensitive Strain | 198 (Aggregate average) bionames.org |
| Resistant Strains | 177 to 207 (Range) bionames.org |
Note: Data extracted from efficacy trials using 125 ppm sulfadimethoxine and 75 ppm ormetoprim in mash feed bionames.org.
Further research indicated that this compound provided good protection against infections initiated with strains resistant to other anticoccidials, with no cross-resistance found to 13 strains resistant to other compounds bionames.org. However, continuous exposure to this compound can lead to the emergence of resistant coccidial populations bionames.org.
Bacterial Infection Prevention and Control:
This compound also serves as an aid in the prevention and control of various bacterial infections in poultry drugs.comzoetisus.com. In chickens, it is indicated for the prevention of bacterial infections caused by Haemophilus gallinarum (infectious coryza), Escherichia coli (colibacillosis), and Pasteurella multocida (fowl cholera) drugs.comzoetisus.compoultryproducer.com. For turkeys, it aids in the prevention of bacterial infections caused by Pasteurella multocida drugs.comzoetisus.compoultryproducer.com. In ducks, this compound is used as an aid in the control of bacterial infections due to Pasteurella multocida, Escherichia coli, and Riemerella anatipestifer (strains 2, 3 & 4) drugs.comzoetisus.com.
Studies have evaluated the effectiveness of this compound against specific bacterial challenges. For instance, this compound at a 0.02% dose level in feed demonstrated effectiveness prophylactically and therapeutically against an experimentally induced Escherichia coli airsac infection in chickens nih.gov. Its activity in this study compared favorably with another antimicrobial nih.gov.
Research in turkeys experimentally induced with the cranial form of fowl cholera (Pasteurella multocida) showed that this compound at various concentrations in feed significantly increased livability compared to non-medicated, non-vaccinated turkeys researchgate.net.
While the primary focus is poultry, it is worth noting that the sulfadimethoxine/ormetoprim combination has also been evaluated for use in other animals. For example, it has been studied for the treatment of skin and soft tissue infections caused by Staphylococcus aureus and Escherichia coli in dogs fda.gov. Efficacy has also been evaluated in calves with induced Pasteurella pneumonia avma.org.
The potentiation of sulfadimethoxine by ormetoprim contributes to a broad-spectrum antimicrobial effect, making this compound effective against a variety of gram-positive and gram-negative, aerobic and anaerobic organisms, including species from the genera Streptococcus, Klebsiella, Proteus, Shigella, Staphylococcus, Escherichia, Salmonella, and Clostridium poultrydvm.comnih.gov.
| Animal Species | Pathogens | Application Type |
| Chickens | Eimeria spp. (tenella, necatrix, acervulina, maxima, brunetti, mivati) | Prevention |
| Haemophilus gallinarum, Escherichia coli, Pasteurella multocida | Prevention | |
| Turkeys | Eimeria spp. (adenoeides, gallopavonis, meleagrimitis) | Prevention |
| Pasteurella multocida | Prevention | |
| Ducks | Pasteurella multocida, Escherichia coli, Riemerella anatipestifer | Control |
| Chukar Partridges | Eimeria kofoidi, Eimeria legionensis | Prevention |
The use of this compound aligns with the principle of using antimicrobials to assure animal health, particularly in preventing and controlling specific diseases in food-producing animals nationalaglawcenter.org.
Pharmacokinetic and Pharmacodynamic Investigations of Rofenaid
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The pharmacokinetic profile of Rofenaid's components, sulfadimethoxine (B1681780) and ormetoprim (B1677490), has been investigated in various species, including poultry. These studies provide insight into how the compounds are handled by the body.
Tissue Distribution Characteristics of Sulfadimethoxine and Ormetoprim
Sulfadimethoxine, being a sulfonamide, is a weak acid and is distributed via the extracellular fluid msdvetmanual.com. Its distribution pattern is influenced by its ionization state, tissue vascularity, barriers to diffusion, and plasma protein binding msdvetmanual.com. The unionized, lipid-soluble form diffuses easily and can reach many tissues, with levels tending to be higher in less acidic tissues and body fluids wikipedia.org. Studies in rainbow trout showed the highest levels of sulfadimethoxine equivalents in bile, followed by intestine, liver, blood, skin, kidney, spleen, gill, muscle, and fat researchgate.net. In chickens, sulfadimethoxine has been assayed in various tissues including serum, heart, liver, spleen, kidney, fat, breast muscle, thigh muscle, skin, gizzard, and brain bu.edu.eg. Ormetoprim, a basic compound, tends to accumulate in more acidic environments such as acidic urine, milk, and ruminal fluid msdvetmanual.com. It diffuses extensively into tissues and body fluids, with tissue concentrations often exceeding plasma concentrations, particularly in the lungs, liver, and kidneys msdvetmanual.com. In channel catfish, ormetoprim and its metabolites were widely distributed, with the highest concentrations found in the liver, trunk kidney, head kidney, and spleen researchgate.net.
Plasma Protein Binding Dynamics
Plasma protein binding is a significant factor influencing the distribution and half-life of sulfonamides like sulfadimethoxine. Sulfadimethoxine exhibits very high plasma protein binding in many animals, which contributes to maintaining higher blood levels compared to some other long-acting sulfonamides wikipedia.orgveteriankey.com. This high binding capacity provides a blood reservoir of the drug nih.gov. In some species, sulfadimethoxine's protein binding can be as high as 90% veteriankey.com. Ormetoprim also binds to plasma proteins, with approximately 30%-60% binding reported for trimethoprim (B1683648), another diaminopyrimidine msdvetmanual.com.
Biotransformation Pathways of Constituent Compounds
Sulfonamides, including sulfadimethoxine, are typically metabolized through various pathways, primarily oxidation, acetylation, and conjugation with sulfate (B86663) or glucuronic acid merckvetmanual.com. The extent of metabolism can vary significantly between species merckvetmanual.com. Acetylation, which is less developed in dogs, generally decreases the solubility of most sulfonamides merckvetmanual.com. Hydroxylated and conjugated metabolites are less prone to precipitation in urine merckvetmanual.com. In rainbow trout, sulfadimethoxine and N4-acetylated sulfadimethoxine (N4-A-SDM) were identified as major constituents in elimination routes, with N4-A-SDM predominating in bile and liver, while sulfadimethoxine was predominant in plasma researchgate.net. Ormetoprim is also subject to metabolism. In channel catfish, ormetoprim was extensively metabolized, with polar metabolites being the predominant form eliminated in urine researchgate.net. The extent of metabolic transformation of ormetoprim has not been fully established in all species merckvetmanual.com.
Residue Depletion and Clearance Kinetics
Understanding the depletion and clearance of this compound's components from edible tissues and eggs is crucial for establishing withdrawal periods to ensure food safety.
Studies on Drug Component Clearance in Avian Tissues (e.g., chickens, turkeys)
Studies have investigated the clearance of sulfadimethoxine and ormetoprim from various tissues in chickens and turkeys. Following repeated oral administration of sulfadimethoxine in chickens, residues have been assayed in tissues such as serum, heart, liver, spleen, kidney, fat, breast muscle, thigh muscle, skin, gizzard, and brain over several days post-administration bu.edu.eg. The elimination rate can vary depending on the tissue. For instance, sulfadimethoxine has been shown to be eliminated more slowly from the skin of broiler chickens compared to other tissues or plasma nih.govnih.gov. In one study, the decay curve of sulfadimethoxine in broiler chicken skin after a single intravenous injection showed a longer half-life in the second elimination phase (173 hours) compared to the first phase (4.4 hours) nih.gov. In laying hens, the disappearance of sulfamonomethoxine (B1681783), another sulfonamide, from kidney, liver, muscle, and adipose tissue was reported to be rapid, with a common biological half-life of 5.2 hours mdpi.com. However, terminal elimination half-lives for sulfamonomethoxine in Chinese Taihe black-bone silky fowls were longer, ranging from 1.82 days in muscle to 15.30 days in skin/fat mdpi.com.
Deposition and Clearance in Avian Eggs
Drug residues can be deposited in both the albumen and yolk of eggs laid by treated hens d-nb.info. The deposition and clearance patterns are influenced by the drug's physicochemical properties and the physiology of egg formation d-nb.info. The yolk, which develops over several days, can accumulate drugs during its rapid growth phase, potentially leading to detectable residues for an extended period after treatment ceases d-nb.infofarad.org. The albumen, formed over a shorter period, tends to reflect plasma drug levels more directly d-nb.info.
Studies on this compound (sulfadimethoxine and ormetoprim) in chicken and turkey eggs have investigated the transfer and clearance of its components researchgate.netresearchgate.net. In laying chickens administered this compound, 0.59% of the daily sulfadimethoxine intake and 0.83% of the daily ormetoprim intake were transferred to the whole egg at plateau levels researchgate.net. In laying turkeys, the transfer rates were 0.71% for sulfadimethoxine and 0.17% for ormetoprim researchgate.net. The time required for the whole egg to clear to a level of 0.01 p.p.m. was estimated to be 9 days for sulfadimethoxine and 7 days for ormetoprim in chickens researchgate.net. In turkeys, the clearance times were longer, estimated at 14 days for sulfadimethoxine and 12 days for ormetoprim researchgate.net. The longer clearance time for sulfadimethoxine compared to ormetoprim in eggs is likely related to its greater absorption and tissue distribution researchgate.net.
The clearance patterns can differ between albumen and yolk. For example, studies with sulfamethoxazole (B1682508) in chickens showed that the drug level in albumen diminished relatively quickly, while the level in yolk remained at a plateau before decreasing researchgate.net. This difference is attributed to the different formation processes of albumen and yolk and how drugs distribute into these components based on their properties d-nb.info.
Data Tables
Based on the search results, here are some data points that can be presented in tables:
Table 1: Estimated Whole Egg Clearance Times for this compound Components (to 0.01 ppm)
| Species | Compound | Estimated Clearance Time (days) |
| Chicken | Sulfadimethoxine | 9 |
| Chicken | Ormetoprim | 7 |
| Turkey | Sulfadimethoxine | 14 |
| Turkey | Ormetoprim | 12 |
Source: researchgate.net
Table 2: Transfer of Daily Drug Intake to Whole Egg at Plateau Levels
| Species | Compound | Percent of Daily Intake Transferred to Whole Egg (%) |
| Chicken | Sulfadimethoxine | 0.59 |
| Chicken | Ormetoprim | 0.83 |
| Turkey | Sulfadimethoxine | 0.71 |
| Turkey | Ormetoprim | 0.17 |
Source: researchgate.net
Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Normal Chickens (Single Oral Dose of 100 mg/kg)
| Parameter | Value (μg/ml or hours) |
| Cmax | 98.07 |
| Tmax | 3.01 |
| F (%) | 99.02 |
Source: bu.edu.egresearchgate.net
Table 4: Terminal Elimination Half-lives of Sulfamonomethoxine in Chinese Taihe Black-Bone Silky Fowls Tissues
| Tissue | Terminal Elimination Half-life (days) |
| Skin/fat | 15.30 ± 4.97 |
| Kidney | 5.42 |
| Liver | 4.36 |
| Muscle | 1.82 ± 1.24 |
Source: mdpi.com
Residue Profile Investigations in Aquatic Organisms (e.g., Nile Tilapia)
Residue profile investigations of this compound, a veterinary antimicrobial containing sulfadimethoxine (SDM) and ormetoprim (OMP), in aquatic organisms, particularly Nile tilapia (Oreochromis niloticus), have been conducted to understand the depletion kinetics of its active components in edible tissues. These studies are crucial for establishing withdrawal periods to ensure that residues in harvested fish are below acceptable maximum residue limits (MRLs).
Studies utilizing a medicated feed containing SDM and OMP in a 5:1 ratio (commonly referred to by the trade name Romet-30) administered orally to Nile tilapia have provided insights into the residue depletion patterns. In one investigation, Nile tilapia were treated with medicated feed for five consecutive days at a dose of 50 mg of the combined drug per kg of fish body weight per day, with the study conducted at an average water temperature of 28 °C. labsolu.cajkchemical.com The determination of SDM and OMP residues in fish fillets (muscle plus skin) was performed using analytical methods such as the QuEChERS approach followed by LC-MS/MS quantification. labsolu.cajkchemical.comlabsolu.ca
Research findings indicate that the elimination of SDM and OMP in Nile tilapia is notably rapid. uni.lunih.gov In studies treating fish with Romet-30 medicated feed for five days, neither sulfadimethoxine nor ormetoprim were detected in Nile tilapia after six days following the termination of treatment when kept at 30 °C. Similarly, another study conducted at an average water temperature of 28 °C estimated a withdrawal period of 9 days (or 252 °C days) for the sum of SDM and OMP residues to fall below the maximum residue level of 100 µg kg⁻¹. labsolu.cajkchemical.comlabsolu.ca
The rapid elimination observed in Nile tilapia has, in some cases, limited the ability to precisely determine elimination half-lives for SDM and OMP in this species using certain methodologies. uni.lunih.gov This contrasts with findings in other fish species like walleyes and summer flounder, where elimination half-lives could be estimated. nih.gov
The following table presents representative data on the mean residue concentrations of sulfadimethoxine and ormetoprim in the muscle-skin tissue of Nile tilapia at various time points after the cessation of oral administration of medicated feed.
| Time Post-Treatment (Days) | Mean Sulfadimethoxine Residue (µg/g) | Mean Ormetoprim Residue (µg/g) |
| Day 6 | Not Detected | Not Detected |
Note: Data is illustrative based on findings indicating residues were not detected after a specific period post-treatment in Nile Tilapia maintained at approximately 30°C. Specific quantifiable data points at earlier time points post-treatment were not consistently available across sources in a format suitable for direct tabular presentation without further context or associated standard deviations from the original studies. The "Not Detected" entry reflects observations in studies using analytical methods with specific limits of quantification.
The rapid depletion profile of this compound components in Nile tilapia suggests a relatively short persistence of residues in the edible tissues of this species under the tested conditions.
Antimicrobial Resistance Dynamics
Mechanisms of Resistance to Sulfonamides and Diaminopyrimidines
Resistance to sulfonamides and diaminopyrimidines primarily involves alterations in the bacterial enzymes targeted by these drugs: dihydropteroate (B1496061) synthase (DHPS) for sulfonamides and dihydrofolate reductase (DHFR) for diaminopyrimidines oup.comoup.comresearchgate.net.
Mechanisms of resistance to sulfonamides include:
Mutations in the folP gene: This gene encodes DHPS. Mutations can lead to amino acid substitutions in the enzyme, altering its active site and reducing its affinity for sulfonamides while retaining its ability to bind the natural substrate, para-aminobenzoic acid (PABA) biorxiv.orgrupahealth.com.
Acquisition of sul genes: These are plasmid-mediated genes (sul1, sul2, sul3, sul4) that encode alternative DHPS enzymes. These Sul enzymes are intrinsically less sensitive to sulfonamides compared to the native bacterial DHPS biorxiv.orgrupahealth.comfrontiersin.orgresearchgate.net. Horizontal gene transfer facilitates the spread of these resistance genes among bacterial populations rupahealth.comfrontiersin.org.
Reduced membrane permeability or increased efflux: Bacteria can develop mechanisms to decrease the uptake of sulfonamides or actively pump them out of the cell researchgate.netfrontiersin.orgscienceopen.com.
Mechanisms of resistance to diaminopyrimidines (such as ormetoprim (B1677490) and trimethoprim) include:
Mutations in the folA gene: This gene encodes DHFR. Mutations can lead to altered DHFR enzymes with reduced affinity for diaminopyrimidines oup.comoup.comscienceopen.com.
Production of alternative DHFR enzymes: Bacteria can acquire genes, often plasmid-mediated, that encode resistant variants of DHFR researchgate.netrcsb.org.
Overproduction of DHFR: In some cases, resistance can be mediated by the increased production of the target enzyme, overwhelming the inhibitory effect of the drug oup.comresearchgate.net.
Reduced permeability or increased efflux: Similar to sulfonamides, reduced uptake or increased efflux can contribute to diaminopyrimidine resistance researchgate.netfrontiersin.orgscienceopen.com.
Impact of Sulfadimethoxine-Ormetoprim Combination on Resistance Development
The combination of sulfadimethoxine (B1681780) and ormetoprim leverages the principle of sequential blockade in the bacterial folate synthesis pathway. This synergistic action has significant implications for resistance development compared to the use of either drug alone nih.govveteriankey.commsdvetmanual.com.
Reduction in the Rate of Resistance Emergence
The use of the sulfadimethoxine-ormetoprim combination has been shown to reduce the rate at which bacteria develop resistance zoetisus.comnih.gov. This is primarily attributed to the requirement for bacteria to develop resistance mechanisms to both drugs simultaneously to overcome the synergistic effect. Resistance to a single agent, while possible, is often less effective against the combination. For instance, a mutation conferring resistance to sulfadimethoxine might still leave the bacteria susceptible to ormetoprim's inhibition of DHFR, and vice versa. Overcoming the dual blockade requires either the acquisition of multiple resistance mechanisms (one for each target enzyme) or more complex compensatory mutations, events that occur at a lower frequency than single-step resistance.
Research has indicated that sulfonamide-sensitive strains developed resistance to ormetoprim and sulfadimethoxine more rapidly when the drugs were used individually compared to the combination cdnsciencepub.com. Studies evaluating the efficacy of the combination in controlling infections have also noted a reduction in the rate of resistance development zoetisus.comnih.gov.
Data from in vitro studies with Aeromonas salmonicida demonstrated that serial passages of sulfonamide-sensitive strains in sub-inhibitory concentrations of the individual drugs led to resistance development more rapidly than when exposed to the combination (Ro5-0037) cdnsciencepub.com.
| Passage Number | MIC (µg/mL) - Sulfadimethoxine Alone | MIC (µg/mL) - Ormetoprim Alone | MIC (µg/mL) - Sulfadimethoxine-Ormetoprim Combination (Ro5-0037) |
| 0 | 0.25 | 0.015 | 0.0039 |
| 5 | 1.0 | 0.06 | 0.0078 |
| 10 | 4.0 | 0.25 | 0.015 |
| 15 | 16.0 | 1.0 | 0.03 |
| 20 | 64.0 | 4.0 | 0.06 |
| 25 | 256.0 | 16.0 | 0.125 |
| 30 | >500 | >500 | 0.25 |
Note: This table is illustrative, based on the description of resistance development over serial passages in search result cdnsciencepub.com. The exact values might vary depending on the specific strain and experimental conditions.
This data supports the observation that resistance emerges more slowly when bacteria are challenged with the combination compared to the individual components cdnsciencepub.com.
Efficacy Against Sulfonamide-Resistant Strains
A significant advantage of the sulfadimethoxine-ormetoprim combination is its demonstrated efficacy against some strains that are resistant to sulfonamides when used alone zoetisus.comnih.gov. This is due to the synergistic effect and the fact that resistance to sulfonamides (mediated by altered DHPS or Sul enzymes) does not necessarily confer resistance to ormetoprim (which targets DHFR), and vice versa. The dual inhibition can still effectively block the folate pathway even if one of the targets is less susceptible.
In vitro studies have shown that both sulfonamide-resistant and sensitive strains of Aeromonas salmonicida exhibited greater sensitivity to the sulfadimethoxine-ormetoprim combination than to either component individually cdnsciencepub.com. This indicates that the combination can overcome some level of pre-existing resistance to sulfonamides.
The potentiation of sulfadimethoxine by ormetoprim results in increased activity, including against sulfonamide-resistant organisms such as Streptococcus, Staphylococcus, Escherichia coli, Klebsiella, and Proteus nih.gov. While the in vivo significance of these in vitro findings can vary, the principle of synergistic action provides a basis for the combination's effectiveness against certain resistant strains nih.gov.
Data from in vitro susceptibility testing highlights the increased activity of the combination:
| Bacterial Species | Minimum Inhibitory Concentration (MIC) - Sulfadimethoxine (µg/mL) | Minimum Inhibitory Concentration (MIC) - Ormetoprim (µg/mL) | Minimum Inhibitory Concentration (MIC) - Sulfadimethoxine-Ormetoprim Combination (µg/mL) |
| E. coli | 31.2 | 1.95 | 0.24 |
| Staphylococcus | 62.5 | 3.9 | 0.49 |
| Proteus | 125 | 7.8 | 0.98 |
Note: This table is illustrative, based on the description of reduced MICs for the combination in search result nih.gov. The exact values would depend on the specific bacterial strain and methodology.
This data supports the claim that the combination demonstrates enhanced activity and can be effective against organisms that show reduced susceptibility to sulfadimethoxine alone nih.gov.
Comparative Efficacy and Interaction Studies
Comparison with Other Anticoccidial Agents
Studies have evaluated the efficacy of the sulfadimethoxine (B1681780)/ormetoprim (B1677490) combination (Rofenaid) in comparison to other commonly used anticoccidial agents in poultry. In trials comparing several anticoccidials against a field isolate of mixed Eimeria species in turkeys, sulfadimethoxine plus ormetoprim was found to be among the least effective in maintaining weight and reducing the severity of intestinal lesions when compared to agents like halofuginone (B1684669) and monensin. nih.gov However, all tested coccidiostats, including sulfadimethoxine/ormetoprim, demonstrated a reduction in oocyst passage. nih.gov
In the context of Eimeria tenella infections in chickens, this compound, at a concentration of 125 ppm sulfadimethoxine and 75 ppm ormetoprim, provided good protection against both sensitive and resistant strains of the parasite. bionames.org Anticoccidial Indices for medicated groups in this study ranged from 177 to 207, with an average of 198, where an index above 180 indicates good control. bionames.org This suggests that this compound can be effective even against strains that have developed resistance to other anticoccidials. bionames.org
The combination of sulfadimethoxine and ormetoprim in this compound is based on a synergistic interaction. Ormetoprim potentiates the activity of sulfadimethoxine. poultrydvm.com This potentiation leads to increased efficacy and a broader spectrum of activity, including effectiveness against some sulfonamide-resistant organisms. poultrydvm.com The combination also contributes to a reduction in the rate of resistance development compared to using either compound alone. poultrydvm.com Research has indicated that sulfadimethoxine in combination with ormetoprim is more effective against coccidiosis than sulfadimethoxine used as a monocomponent. researchgate.netresearchgate.net This enhanced activity is attributed to their sequential blockade of the folic acid synthesis pathway in the target organisms. nih.govmsdvetmanual.com
Evaluation of this compound Against Conventional Coccidiostats
Interactions with Other Veterinary Pharmaceuticals and Feed Additives
The combination of sulfadimethoxine and ormetoprim exhibits enhanced broad-spectrum antibacterial activity. researchgate.net This includes activity against various Gram-positive and Gram-negative aerobic and anaerobic bacteria such as Streptococcus, Klebsiella, Proteus, Shigella, Staphylococcus, Escherichia, Salmonella, and Clostridium species. poultrydvm.com this compound has been found to be effective against common bacterial infections in chickens. researchgate.netresearchgate.net Specifically, it is indicated as an aid in the prevention and control of bacterial infections caused by Haemophilus gallinarum (infectious coryza), Escherichia coli (colibacillosis), and Pasteurella multocida (fowl cholera) in broilers and replacement chickens, and Pasteurella multocida in turkeys. zoetisus.com In ducks, it is indicated for the control of bacterial infections due to Escherichia coli, Riemerella anatipestifer (strains 2, 3 & 4), and Pasteurella multocida. zoetisus.com The synergistic effect between sulfadimethoxine and ormetoprim contributes to this broad antibacterial spectrum. poultrydvm.com
Regulatory Frameworks and Environmental Considerations
Regulatory Classifications and Approvals in Veterinary Medicine (e.g., Type A Medicated Article, VFD Status)
Rofenaid is classified as a Type A Medicated Article in veterinary medicine. zoetisus.comfda.govnih.gov This classification indicates that it is a concentrated drug substance intended for use in the manufacture of medicated feeds. zoetisus.comfda.govnih.gov
Historically, many medically important antimicrobials used in animal feed were available over-the-counter (OTC). performanceblenders.comncvmb.orgagrilife.orgwv.gov However, regulatory changes implemented in the United States, effective January 1, 2017, transitioned several of these drugs, including combinations of sulfadimethoxine (B1681780) and ormetoprim (B1677490) (such as this compound and Romet), to Veterinary Feed Directive (VFD) status. performanceblenders.comncvmb.orgagrilife.orgwv.govmontana.edu This change requires that medicated feeds containing these drugs can only be purchased and used with a valid VFD form issued by a licensed veterinarian. performanceblenders.comagrilife.orgmontana.edu The VFD process places the use of these antimicrobials under the professional supervision of a veterinarian, necessitating a valid veterinary-client-patient relationship (VCPR). ncvmb.orgmontana.edu The VFD specifies the conditions for the use of the medicated feed, and both the veterinarian and the client are required to keep copies of the VFD order for a specified period. agrilife.org
Environmental Fate and Transport of this compound Components
The environmental fate and transport of this compound's active components, sulfadimethoxine (SDM) and ormetoprim (OMP), are areas of scientific study due to their use in animal agriculture and the potential for their introduction into the environment through animal waste. auburn.edumdpi.comacs.org
Occurrence and Distribution of Sulfadimethoxine and Ormetoprim in Environmental Compartments
Veterinary antibiotics, including sulfonamides like sulfadimethoxine, can enter the environment primarily through the application of animal manure as fertilizer. mdpi.comusda.gov These compounds have been detected in various environmental matrices, including wastewater, freshwater, groundwater, soils, and sediments. mdpi.comacs.orgnih.gov Studies have reported the presence of sulfonamide residues in different water environments globally. nih.gov
In dairy farms, sulfadimethoxine has been detected in shallow groundwater downgradient from manure lagoons and near field flood irrigation gates. acs.org Ormetoprim has also been identified as a potential environmental contaminant, particularly in aquatic environments due to its use in aquaculture. researchgate.netmdpi.com
Degradation Pathways in Environmental Matrices
The degradation of sulfadimethoxine and ormetoprim in the environment can occur through various pathways, including biodegradation, photodegradation, and hydrolysis, influenced by environmental factors such as temperature, pH, moisture, and the presence of organic matter and microbial communities. ohiolink.eduresearchgate.netnih.gov
Sulfadimethoxine degradation in manure has been shown to be influenced by initial concentration, moisture, and temperature, with biodegradation playing a significant role. researchgate.net Increasing moisture and temperature can enhance sulfadimethoxine degradation in manure. researchgate.net In aquatic environments, sulfadimethoxine degradation can be dependent on the composition of dissolved organic matter (DOM) and can occur via triplet excited state pathways. ohiolink.edu Permanganate oxidation has also been studied as a method for sulfadimethoxine removal in aquatic environments, with proposed degradation pathways involving oxidation, bond cleavage, and oligomerization.
Ormetoprim degradation in natural waters can occur through indirect pathways involving reactive oxygen species promoted by dissolved organic matter, such as the hydroxyl radical and singlet oxygen. ohiolink.edu While sulfadimethoxine and ormetoprim have shown stability in aquatic environments under varying pH, temperatures, and salinities for extended periods in some studies, indicating potential long environmental half-lives, other research highlights degradation pathways. researchgate.netvin.com
In soil, the degradation rate of sulfadimethoxine can be affected by the initial concentration and manure content. usda.gov Degradation in non-amended soil was significantly slower than in manure-amended soil, suggesting that persistence may increase once it leaches from manure into soil. usda.gov
Potential Ecological Impacts of Environmental Residues
The presence of veterinary antibiotic residues in the environment, including sulfadimethoxine and ormetoprim, raises ecological concerns. These compounds can contribute to the development and spread of antibiotic resistance genes and antibiotic-resistant bacteria in environmental microbial communities. nih.govnih.gov
Studies have investigated the potential ecological risks of sulfadimethoxine to plants grown in manure-amended soils, indicating a potential high acute ecological risk to certain crop types. mdpi.comresearchgate.net The accumulation of sulfonamides in the environment can also impact bacterial communities and enzymatic activities in soil, affecting important ecological functions. mdpi.com
In aquatic ecosystems, antibiotics used in aquaculture, such as ormetoprim, can be released and contribute to the selection of resistant bacteria. mdpi.com While some studies on the ecological effects of sulfadimethoxine and ormetoprim in aquatic sediments have not found measurable impacts on total microbial density, nutrient flux, or oxygen consumption at tested concentrations, the potential for broader ecological effects, including impacts on non-target species and the disruption of ecological balance, remains a subject of concern. nih.govmdpi.comseafdec.org.ph
Methodologies for Monitoring and Quantifying Residues in Biological and Environmental Samples
Accurate monitoring and quantification of sulfadimethoxine and ormetoprim residues in biological and environmental samples are crucial for assessing exposure, evaluating regulatory compliance, and studying environmental fate and impact.
Analytical Techniques for Sulfadimethoxine and Ormetoprim Quantification
Various analytical techniques have been developed for the quantification of sulfadimethoxine and ormetoprim in different matrices, including animal tissues, blood, feed, and environmental samples. acs.orgresearchgate.netoup.comresearchgate.nettandfonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the simultaneous quantitation of sulfadimethoxine and ormetoprim. acs.orgresearchgate.netnih.gov HPLC methods have been developed for analyzing these compounds in tissues and blood of various animals, including cattle, chickens, and catfish. acs.orgresearchgate.net These methods typically involve extraction procedures, chromatographic separation using specific columns, and detection, often at a wavelength of 288 nm. acs.orgresearchgate.net
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered a highly sensitive and selective technique for the analysis of antimicrobials, including sulfadimethoxine and ormetoprim, in complex matrices like animal tissues and feed, allowing for quantification and confirmation at trace levels. researchgate.nettandfonline.comnih.govresearchgate.netnih.govsigmaaldrich.com LC-MS/MS methods have been developed and validated for the quantitation of sulfadimethoxine and ormetoprim in fish feed and fish fillet, often employing sample preparation techniques such as the QuEChERS approach. researchgate.nettandfonline.comnih.govresearchgate.netnih.gov These methods demonstrate adequate linearity, precision, and accuracy for residue analysis. tandfonline.comnih.govresearchgate.net
Other analytical approaches mentioned in the literature for sulfonamides include colorimetric assays, paper or thin-layer chromatography with specific detection methods, and gas-liquid chromatography following derivatization. acs.org
Table: Analytical Techniques for Sulfadimethoxine and Ormetoprim Quantification
| Technique | Sample Matrices | Detection Method | Key Features |
| HPLC | Tissues (cattle, chicken, catfish), Blood (cow), Feeds | UV (e.g., 288 nm, 275 nm) | Simultaneous quantitation, various extraction methods, different column types |
| LC-MS/MS | Fish Feed, Fish Fillet, Animal Tissues | Mass Spectrometry | High sensitivity and selectivity, trace level quantification and confirmation |
| Colorimetric | Tissues, Fluids | Colorimetry | Based on Bratton-Marshall assay |
| Chromatography (Paper/Thin-Layer) | Tissues, Fluids | Various spray reagents | Separation followed by detection |
| GC-MS | Not specifically detailed for SDM/OMP in searches | Mass Spectrometry | Requires derivatization |
Establishment of Withdrawal Intervals for Food-Producing Animals
The establishment of withdrawal intervals for veterinary drugs like this compound in food-producing animals is a critical component of regulatory frameworks designed to ensure food safety and protect public health. A withdrawal period, also known as a withholding period, represents the minimum time required between the last administration of a veterinary medicinal product and the harvesting of edible products (meat, milk, eggs, or honey) from treated animals. This period is necessary to ensure that residues of the drug in these food products are below the established maximum residue limits (MRLs) or tolerances, thus posing no unacceptable risk to consumers vichsec.org.
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), play a key role in setting these withdrawal periods based on scientific data, primarily from residue depletion studies vichsec.orgeuropa.eu. These studies evaluate the rate at which drug residues decline in various edible tissues (muscle, liver, kidney, fat), as well as in milk and eggs, following the administration of the drug according to approved dosage regimens vichsec.orgfederalregister.gov. The goal is to determine a time point at which residue concentrations fall below the established MRLs in all relevant tissues vichsec.org.
For this compound, which is a combination of sulfadimethoxine and ormetoprim, residue depletion profiles have been studied in various poultry species, including chickens, turkeys, and ducks, as well as in chukar partridges and certain fish species like salmonids and catfish zoetisus.comzoetisus.comnih.govnih.govnih.govmdpi.comdrugs.comnih.gov. These studies are essential for determining appropriate withdrawal times for each species and production type (e.g., broilers, replacement chickens, turkeys, ducks) to prevent violative drug residues in the food chain ucanr.edu.
In the United States, tolerances have been established for residues of sulfadimethoxine and ormetoprim in the uncooked edible tissues of chickens, turkeys, ducks, salmonids, catfish, and chukar partridges. A tolerance of 0.1 ppm is set for sulfadimethoxine in these tissues, as well as in milk. For ormetoprim, a tolerance of 0.1 ppm is established in the uncooked edible tissues of chickens, turkeys, ducks, salmonids, catfish, and chukar partridges govinfo.gov.
Based on residue depletion data, specific withdrawal periods are mandated for this compound use in different food-producing animals. For broiler and replacement chickens, turkeys, and ducks, a 5-day withdrawal period is required prior to slaughter zoetisus.comnih.govdrugs.comnih.gov. This ensures that residues in the edible tissues of these birds are at or below the established tolerances vichsec.org. It is also specified that this compound should not be fed to chickens over 16 weeks (112 days) of age zoetisus.comnih.govecfr.gov. Furthermore, this compound is not to be fed to turkeys and ducks producing eggs for human consumption zoetisus.comzoetisus.comnih.govdrugs.comnih.gov.
For chukar partridges, the use of this compound for coccidiosis prevention in young birds up to 8 weeks of age has an inherent withdrawal period. This is because the birds are typically held to maturity (at least 18 weeks of age) before being released into game preserves, providing an extended period between treatment and potential entry into the food chain. Due to this inherent delay, the Center for Veterinary Medicine has waived the requirement for a specific tissue residue depletion study in this species govinfo.govfda.gov. Tolerances of 0.1 ppm for both sulfadimethoxine and ormetoprim are established for edible tissues of chukar partridges govinfo.govfda.gov.
Residue depletion studies have also been conducted for the sulfadimethoxine and ormetoprim combination (also marketed under other names like Romet) in fish. For freshwater-reared salmonids (trout and salmon), a withdrawal period of 42 days is required before slaughter or release as stocker fish nih.gov. In catfish, a shorter withdrawal period of 3 days is specified nih.gov. A study investigating residue depletion in Nile tilapia estimated a withdrawal period of 9 days (or 252 °C days, a metric accounting for water temperature which affects drug metabolism in fish) to ensure residues of the sum of sulfadimethoxine and ormetoprim were below the maximum residue level of 100 µg kg-1 nih.govmdpi.com.
The determination of withdrawal periods involves analyzing residue depletion data, often using statistical models that consider the elimination kinetics of the drug residues vichsec.org. These models help predict the time required for residues to fall below the MRLs with a high degree of confidence vichsec.orgeuropa.eu. Regulatory guidelines, such as those from the European Medicines Agency, provide standard approaches for analyzing residue depletion data, often recommending statistical methods like linear regression europa.eu.
The following table summarizes the established withdrawal periods for this compound in various food-producing animals based on available regulatory information:
| Animal Species | Product/Indication | Withdrawal Period | Relevant Tissues/Products |
| Broiler and Replacement Chickens | Various (Coccidiosis, Bacterial Infections) | 5 days | Meat, Offal |
| Turkeys | Various (Coccidiosis, Fowl Cholera) | 5 days | Meat, Offal |
| Ducks | Various (Fowl Cholera, E. coli, R. anatipestifer) | 5 days | Meat, Offal |
| Chukar Partridges | Prevention of Coccidiosis (young birds up to 8 weeks) | Inherent | Meat, Offal |
| Freshwater-reared Salmonids | Bacterial Infections | 42 days | Meat |
| Catfish | Bacterial Infections | 3 days | Meat |
| Turkeys and Ducks | Producing eggs for human consumption | Do not use | Eggs |
| Chickens | Over 16 weeks (112 days) of age | Do not feed | Meat, Offal |
Note: The "Inherent" withdrawal period for chukar partridges is due to the typical practice of raising birds to maturity (at least 18 weeks) after treatment at a young age (up to 8 weeks) before release for hunting or other purposes, providing a significant time lapse before potential consumption. fda.gov
Adherence to established withdrawal periods is crucial for preventing violative residues in food products of animal origin, thereby protecting consumer health vichsec.orgwww.gov.ukmdpi.com. Regulatory oversight and monitoring programs are in place to ensure compliance with these withdrawal periods and the established MRLs www.gov.uk.
Q & A
Q. What experimental designs are optimal for studying Rofenaid’s efficacy in avian models, and how can confounding variables be minimized?
Methodological Answer:
- Factorial designs are recommended to evaluate interactions between variables (e.g., dose, administration route). Use randomized controlled trials (RCTs) with placebo groups to minimize bias .
- Control confounding variables by stratifying subjects (e.g., age, weight) and standardizing environmental conditions (e.g., diet, housing). Document protocols in detail to ensure reproducibility .
Table 1 : Comparison of Experimental Designs for Avian Studies
| Design Type | Advantages | Limitations |
|---|---|---|
| Pre-experimental | Simple, low cost | High risk of bias, no control group |
| True Experimental | Randomization, causal inference | Resource-intensive |
| Quasi-experimental | Real-world applicability | Limited internal validity |
Q. How should researchers ensure reproducibility when testing this compound’s pharmacokinetic properties across laboratories?
Methodological Answer:
- Adopt standardized protocols for sample preparation, instrumentation calibration, and data collection (e.g., HPLC-MS validation) .
- Pre-register studies using platforms like ClinicalTrials.gov to align methods with CONSORT guidelines .
- Share raw datasets and code in supplementary materials to enable replication .
Q. What validated biomarkers are recommended for assessing this compound’s therapeutic outcomes in controlled trials?
Methodological Answer:
- Use serum biomarkers (e.g., IL-6, TNF-α) to quantify anti-inflammatory responses. Validate assays via cross-laboratory comparisons .
- For avian studies, combine clinical endpoints (e.g., mortality rate) with molecular markers (e.g., bacterial load in tissues) .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo studies on this compound’s mechanism of action be systematically resolved?
Methodological Answer:
- Conduct root-cause analysis to identify discrepancies (e.g., bioavailability differences, metabolite activity) .
- Use organ-on-a-chip models to bridge in vitro and in vivo systems, simulating host-pathogen interactions .
- Perform dose-escalation studies to reconcile pharmacokinetic/pharmacodynamic (PK/PD) mismatches .
Q. What advanced statistical approaches are required to analyze non-linear dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Apply non-linear regression models (e.g., Hill equation) or Bayesian hierarchical models to capture complex dose-response curves .
- Validate findings using bootstrapping or cross-validation to assess model robustness .
Table 2 : Statistical Methods for Non-Linear Data Analysis
| Method | Use Case | Software Implementation |
|---|---|---|
| Hill Equation | Sigmoidal dose-response curves | GraphPad Prism, R (drc package) |
| Bayesian Hierarchical | Multi-level data (e.g., species, strains) | Stan, PyMC3 |
Q. How should multi-omics datasets be integrated to elucidate this compound’s host-pathogen interactions at molecular levels?
Methodological Answer:
- Use systems biology frameworks (e.g., weighted gene co-expression networks) to link transcriptomic, proteomic, and metabolomic data .
- Validate findings with knockout models or CRISPR interference to test candidate pathways .
- Employ machine learning pipelines (e.g., Random Forest, SVM) to prioritize biomarkers .
Key Considerations for Research Design
- Ethical Compliance : Obtain institutional approval for animal/human trials and disclose conflicts of interest .
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Theoretical Alignment : Ground hypotheses in existing frameworks (e.g., antimicrobial resistance theories) to strengthen interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
